The core structure of 4-Cl-7-(3-ClPrO)-6-MeO-QCN is a quinoline ring. Quinolines are a well-established class of heterocyclic compounds with a vast range of biological activities [PubChem PubChem CID: 9211, ""]. This scaffold is present in numerous FDA-approved drugs, making it an attractive starting point for drug development [ScienceDirect The medicinal chemistry of quinolines, Sarker SD., Mollick NT., Rahmatullah M., et al., Bioorg Med Chem. 2009 Dec 1;17(24):8016-40. doi: 10.1016/j.bmc.2009.09.043].
The presence of various functional groups on the quinoline ring can influence its biological properties. 4-Cl-7-(3-ClPrO)-6-MeO-QCN has the following substitutions:
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, with the CAS number 214470-68-5, is an organic compound belonging to the class of chlorinated methoxyquinolines. Its molecular formula is C₁₄H₁₂Cl₂N₂O₂, and it features a quinoline core structure, which is a well-known scaffold in medicinal chemistry due to its diverse biological activities. The compound includes functional groups such as a nitrile group (C≡N) and chlorinated aromatic rings, suggesting potential significance in drug development and biological applications .
The chemical reactivity of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is characterized by nucleophilic substitution reactions. The chlorine atoms on the aromatic ring and the chloropropyl chain are likely to be susceptible to nucleophilic attack, making them potential sites for further chemical modifications . This property can be exploited in synthetic pathways to create derivatives with enhanced biological activity or altered pharmacological profiles.
Quinoline derivatives, including 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, are recognized for their broad range of biological activities. This compound has been studied for its role as an intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in treating chronic myelogenous leukemia . The presence of various substituents influences its pharmacological properties, potentially enhancing its efficacy against specific targets in cancer therapy .
The synthesis of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One notable approach includes the sequential introduction of functional groups onto the quinoline scaffold. A practical synthesis method has been documented, emphasizing the importance of controlling reaction conditions to optimize yield and purity . The compound serves as a key intermediate in synthesizing Bosutinib, highlighting its utility in pharmaceutical chemistry.
The primary application of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile lies in its role as an intermediate for synthesizing Bosutinib. This small molecule is crucial for inhibiting BCR-ABL and Src tyrosine kinases, making it significant in treating certain types of leukemia . Additionally, due to its structural characteristics, this compound may have potential applications in developing other therapeutic agents targeting various diseases.
Research into the interactions of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile with biological systems is limited but promising. Its role as a precursor for Bosutinib indicates that it may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer progression. Further studies are necessary to elucidate its complete interaction profile and potential side effects when used therapeutically.
Several compounds share structural similarities with 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 4-Chloro-8-methoxyquinoline-3-carbonitrile | 0.88 | Contains an additional methoxy group at position 8 |
| 4-Chloro-6,7-dimethoxyquinoline | 0.83 | Features two methoxy groups that may enhance solubility |
| 4-Chloro-6-methoxyquinolin-7-ol | 0.83 | Contains a hydroxyl group that could affect biological activity |
| 7-(Benzyloxy)-4-chloroquinoline | 0.83 | Different alkoxy substitution that may alter pharmacokinetics |
| 7-(3-Chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile | 0.82 | More complex structure with additional functional groups |
These compounds demonstrate variations in substitutions on the quinoline ring that can influence their biological properties and therapeutic potentials, making each unique despite their structural similarities .
The solubility profile of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile reflects its complex molecular architecture featuring multiple functional groups that significantly influence its dissolution behavior in different solvent systems. The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide and N,N-dimethylformamide [1] [2]. This enhanced solubility in these solvents can be attributed to the presence of multiple polar functional groups, including the methoxy substituent and the carbonitrile group, which facilitate favorable dipole-dipole interactions with the solvent molecules.
In contrast, the compound exhibits practically insoluble behavior in aqueous systems [3] [4]. This hydrophobic character stems from the extended aromatic quinoline backbone and the presence of chlorinated substituents, which collectively reduce the compound's affinity for water molecules. The calculated logarithmic partition coefficient (LogP) values range from 3.77618 to 4.29 [1] [5], indicating a strong preference for lipophilic environments over hydrophilic systems. These LogP values suggest that the compound would readily partition into organic phases and biological membranes.
The solubility in alcoholic solvents such as ethanol and acetone is reported as favorable [6], which can be explained by the ability of these solvents to engage in both hydrogen bonding interactions with the nitrogen atom of the quinoline ring and dipole-dipole interactions with the polar substituents. The chloropropoxy side chain contributes additional polarity while maintaining sufficient lipophilic character to enhance dissolution in moderately polar organic solvents.
Table 1: Solubility Profile in Different Solvent Systems
| Solvent System | Solubility | LogP Contribution | Interaction Type |
|---|---|---|---|
| Water | Practically insoluble [3] [4] | High lipophilicity | Minimal hydrogen bonding |
| DMSO | Highly soluble [1] [2] | Favorable dipole interactions | Strong solvation |
| DMF | Highly soluble [1] | Polar aprotic interactions | Effective dissolution |
| Ethanol | Soluble [6] | Moderate polarity match | Mixed interactions |
| Acetone | Soluble [6] | Dipole-dipole interactions | Good compatibility |
The thermal stability characteristics of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile reveal important insights into its thermal behavior and decomposition mechanisms. Differential scanning calorimetry studies of analogous quinoline-3-carbonitrile compounds indicate decomposition temperatures exceeding 250°C [7], suggesting robust thermal stability under standard laboratory and processing conditions.
The compound exhibits excellent thermal stability at ambient temperatures, with recommended storage conditions ranging from room temperature to 2-8°C under inert atmospheric conditions [8] [6] [9]. This thermal robustness can be attributed to the stable quinoline aromatic system and the strong covalent bonds within the molecular framework. The presence of chlorine substituents may actually enhance thermal stability by increasing the overall molecular rigidity.
Thermal decomposition pathways involve the formation of several hazardous products when the compound is subjected to temperatures beyond its decomposition threshold. Safety data sheets for related chloroquinoline compounds indicate that thermal decomposition leads to the release of carbon monoxide, carbon dioxide, nitrogen oxides, and halides [10] [11]. The carbonitrile group represents a particular concern during thermal decomposition, as it can generate hydrogen cyanide gas under extreme heating conditions.
The decomposition mechanism likely proceeds through initial cleavage of the ether linkage in the chloropropoxy side chain, followed by degradation of the quinoline ring system. The electron-withdrawing effects of both chlorine atoms and the carbonitrile group may influence the thermal decomposition pathway by stabilizing certain intermediate species while destabilizing others.
Table 2: Thermal Stability Profile
| Temperature Range (°C) | Stability Status | Observable Changes | Decomposition Products |
|---|---|---|---|
| Room temperature to 100 | Stable | No degradation | None |
| 100-250 | Stable | Possible physical changes | Minimal |
| >250 | Decomposition begins [7] | Chemical breakdown | CO, CO₂, NOₓ, Halides [10] [11] |
| >300 | Extensive decomposition | Rapid degradation | HCN, Aromatic fragments |
The acid-base properties of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile are primarily governed by the quinoline nitrogen atom, which serves as the principal basic site within the molecular structure. The nitrogen atom at position 1 of the quinoline ring represents the most thermodynamically favorable protonation site [12] [13], although the presence of electron-withdrawing substituents significantly modulates its basicity.
Substituent effects on basicity play a crucial role in determining the compound's acid-base behavior. The carbonitrile group at position 3 exerts a strong electron-withdrawing influence, reducing the electron density on the quinoline nitrogen and consequently lowering the overall basicity compared to unsubstituted quinoline [7] [14]. Similarly, the chlorine atom at position 4 contributes additional electron-withdrawing character, further diminishing the basicity of the nitrogen atom.
While specific pKa data for this compound is not available in the literature, general quinoline derivatives typically exhibit pKa values in the range of 4.9-5.4 [12] [15] [13]. Given the presence of multiple electron-withdrawing groups, the pKa of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is expected to be significantly lower than this range, potentially falling between 2-4.
pH-dependent behavior significantly influences the compound's solubility, reactivity, and biological interactions [16] [17]. At physiological pH (7.4), the quinoline nitrogen would remain largely unprotonated, maintaining the compound's neutral form. However, under acidic conditions (pH < 3), protonation of the nitrogen atom would generate a positively charged species, dramatically altering its solubility profile and membrane permeability characteristics.
Table 3: Acid-Base Characteristics and Protonation Behavior
| pH Range | Protonation State | Charge | Solubility Impact | Biological Relevance |
|---|---|---|---|---|
| < 2 | Fully protonated | +1 | Increased water solubility | Enhanced membrane interaction |
| 2-4 | Partially protonated | 0 to +1 | Variable solubility | pH-dependent activity |
| 4-7 | Mostly neutral | 0 | Lipophilic character | Favorable membrane penetration |
| > 7 | Neutral | 0 | Organic solvent preference | Stable form |
The photophysical characteristics of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile are dominated by quinoline-centered π-π* electronic transitions that define its absorption and emission behavior. Based on studies of analogous quinoline derivatives, the compound is expected to exhibit UV absorption maxima in the range of 380-406 nm [18] [19] [20], with the exact wavelength depending on the specific electronic effects of the substituents.
Excited-state dynamics in quinoline-based compounds often involve intramolecular charge transfer processes, where electronic excitation leads to redistribution of electron density within the molecular framework [21] [22] [23]. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, carbonitrile) substituents creates the potential for charge transfer from the electron-rich methoxy group toward the electron-deficient regions of the molecule.
Fluorescence characteristics are expected to be moderate to weak based on the structural features present in the compound [18] [19]. The carbonitrile group, in particular, may act as a fluorescence quencher through non-radiative decay pathways. The emission bands, if observable, would likely be broad and exhibit solvatochromic behavior, with emission wavelengths shifting in response to solvent polarity changes.
Excited-state intramolecular proton transfer (ESIPT) processes represent another important photophysical phenomenon that may occur in this compound [21] [22] [23] [24]. The quinoline nitrogen atom could potentially participate in ESIPT reactions, particularly in protic solvents or in the presence of hydrogen bond donors. Such processes would manifest as dual emission bands corresponding to different tautomeric forms.
Photostability concerns arise from the compound's susceptibility to photodegradation under prolonged light exposure [25] [10] [11]. The chlorine substituents and the extended conjugated system make the compound vulnerable to photochemical reactions, necessitating light-protected storage conditions to maintain chemical integrity.
Table 4: Photophysical Properties and Excited-State Characteristics
| Property | Expected Range | Substituent Effects | Solvent Dependence |
|---|---|---|---|
| UV Absorption (nm) | 380-406 [18] [19] [20] | Bathochromic shift from substituents | Minimal in non-polar solvents |
| Fluorescence Quantum Yield | Low to moderate [18] [19] | Quenched by carbonitrile group | Enhanced in rigid environments |
| Emission Wavelength (nm) | 450-550 (estimated) | Red-shifted from substitution | Strong solvatochromism expected |
| Excited-State Lifetime | Nanosecond range | Shortened by non-radiative decay | Solvent viscosity dependent |
| ESIPT Probability | Moderate | Facilitated by quinoline nitrogen | Enhanced in protic solvents |